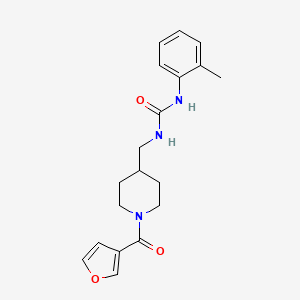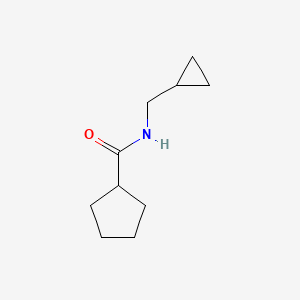
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as 'CDP' is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. CDP is a pyridine derivative that has the potential to be used in various fields of scientific research, including drug discovery, biochemistry, and molecular biology.
Wirkmechanismus
CDP works by inhibiting the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, CDP can reduce the levels of cholesterol in the body, which can help to prevent the development of cardiovascular diseases.
Biochemical and Physiological Effects:
CDP has been shown to have a number of biochemical and physiological effects on the body, including reducing the levels of cholesterol in the blood, improving insulin sensitivity, and reducing inflammation. These effects make CDP a promising compound for the development of drugs to treat a range of diseases, including cardiovascular diseases, diabetes, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDP in lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation of using CDP is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of CDP in scientific research. One area of interest is the development of new drugs to treat cardiovascular diseases, which could use CDP as a key component. Another potential area of research is the use of CDP in the development of new treatments for diabetes and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CDP and how it can be used to improve human health.
Synthesemethoden
CDP can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-yl chloride with 6-(dimethylamino)pyridine-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CDP.
Wissenschaftliche Forschungsanwendungen
CDP has been extensively studied for its potential use in drug discovery, where it has been shown to have a significant impact on the development of new drugs. CDP has been found to inhibit the activity of enzymes that are involved in the biosynthesis of cholesterol, which is a key target in the development of drugs to treat cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-18(2)12-4-3-11(9-16-12)13(19)17-14(10-15)5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJHJFCCACMODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)



![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
